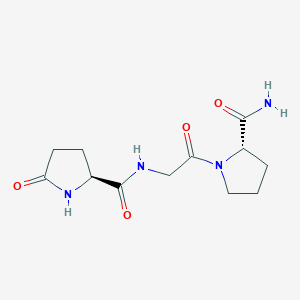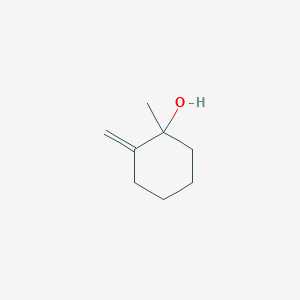![molecular formula C17H20N2O2S B14648343 (Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate CAS No. 51594-89-9](/img/structure/B14648343.png)
(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry, agriculture, and industry. This compound features a pyridine ring, a butylsulfanyl group, and a phenylcarbamate moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable butylthiol reagent.
Formation of the Phenylcarbamate Moiety: The phenylcarbamate group can be synthesized by reacting phenyl isocyanate with an appropriate alcohol or amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Therapeutic Agents: It may have therapeutic potential in treating diseases by modulating specific biochemical pathways.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Material Science: It can be incorporated into polymers or coatings to enhance their properties.
作用机制
The mechanism of action of (Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway it controls. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
属性
CAS 编号 |
51594-89-9 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl N-(4-butylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O2S/c1-2-3-11-22-16-8-6-15(7-9-16)19-17(20)21-13-14-5-4-10-18-12-14/h4-10,12H,2-3,11,13H2,1H3,(H,19,20) |
InChI 键 |
SNLWSRNGZFURLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


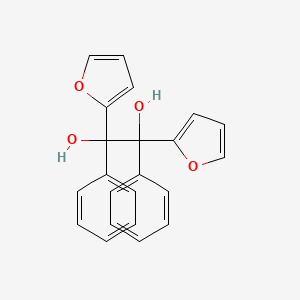
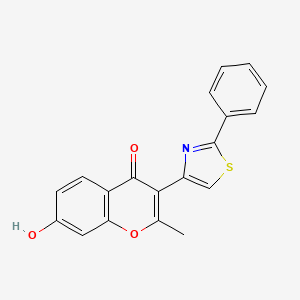
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
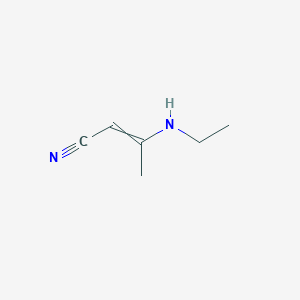
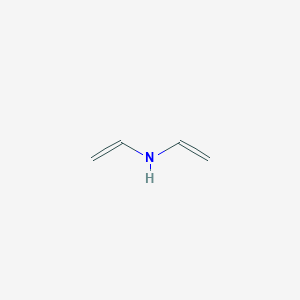
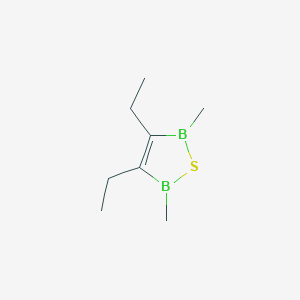
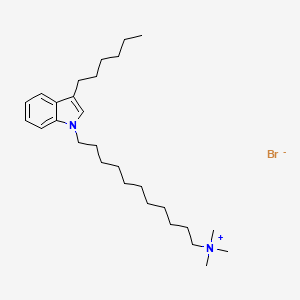

![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
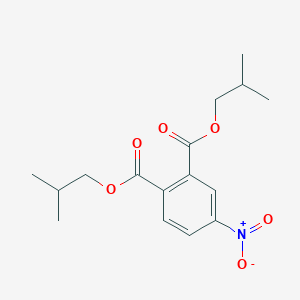
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
